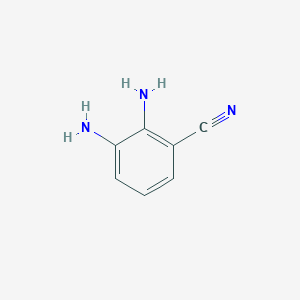

2,3-Diaminobenzonitrile

Übersicht

Beschreibung

2,3-Diaminobenzonitrile is an organic compound with the molecular formula C7H7N3 It is a derivative of benzonitrile, characterized by the presence of two amino groups at the 2 and 3 positions on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Diaminobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2,3-dinitrobenzonitrile with reducing agents such as iron powder in the presence of hydrochloric acid. This reduction process converts the nitro groups to amino groups, yielding this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Diaminobenzonitrile undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: 2,3-Dinitrobenzonitrile.

Reduction: 2,3-Diaminobenzylamine.

Substitution: 2,3-Dihalobenzonitrile.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

2,3-Diaminobenzonitrile has been utilized in the development of metal-free catalysts for the photoreduction of carbon dioxide. Recent studies have demonstrated that amide-bridged conjugated organic polymers (amide-COPs) derived from amino nitriles, including this compound, exhibit remarkable activity in converting CO₂ into carbon monoxide under visible light irradiation.

Case Study: Photocatalytic Activity

- Study Findings : The amide-DAMN (derived from diaminomaleonitrile) showed a production rate of 20.6 μmol g⁻¹ h⁻¹ for CO generation without producing hydrogen. This efficiency is attributed to the cyano and amide groups acting as active sites for the reactions involved .

- Mechanism : The mechanism involves the co-adsorption of CO₂ and water on the catalyst, followed by light-induced electron transfer processes that facilitate CO₂ reduction and water oxidation .

Corrosion Inhibition

This compound has also been investigated for its effectiveness as a green inhibitor against acidic corrosion of mild steel.

Case Study: Corrosion Inhibition Efficiency

- Research Overview : A study assessed the inhibition efficiency of this compound against mild steel corrosion in acidic environments using electrochemical impedance spectroscopy (EIS). The results indicated significant corrosion inhibition, suggesting its potential as an environmentally friendly alternative to traditional inhibitors .

- Data Summary :

| Parameter | Value |

|---|---|

| Inhibition Efficiency | Up to 90% |

| Concentration Tested | 0.5 M |

| Medium | 1 M HCl solution |

Anticancer Research

The anticancer properties of this compound have been explored through various in vitro studies.

Case Study: Cytotoxic Effects

- Study Findings : In vitro studies revealed that this compound exhibits cytotoxic effects against multiple cancer cell lines, indicating its potential as a therapeutic agent.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through mechanisms that are still under investigation but may involve oxidative stress pathways and cell cycle arrest.

Wirkmechanismus

The mechanism of action of 2,3-diaminobenzonitrile involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can also participate in various chemical reactions, affecting the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

2,4-Diaminobenzonitrile: Similar structure but with amino groups at the 2 and 4 positions.

3,4-Diaminobenzonitrile: Amino groups at the 3 and 4 positions.

2,5-Diaminobenzonitrile: Amino groups at the 2 and 5 positions.

Uniqueness: 2,3-Diaminobenzonitrile is unique due to the specific positioning of its amino groups, which influences its chemical reactivity and potential applications. The presence of amino groups at the 2 and 3 positions allows for distinct interactions and reactions compared to its isomers.

Biologische Aktivität

2,3-Diaminobenzonitrile (C7H7N3), a derivative of benzonitrile, has garnered attention in recent years for its diverse biological activities. This compound features two amino groups located at the 2 and 3 positions on the benzene ring, which significantly influences its chemical reactivity and potential applications in medicinal chemistry.

Overview of Biological Activities

Research indicates that this compound exhibits antimicrobial and anticancer properties, making it a candidate for further exploration in pharmaceutical development. Its interaction with various biological systems suggests potential therapeutic applications.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may lead to the formation of reactive intermediates that participate in biochemical reactions, potentially influencing cellular processes such as signaling pathways and gene expression .

This compound has been shown to:

- Modulate enzyme activity : It can influence various metabolic enzymes and signaling proteins, altering cellular metabolism and gene transcription.

- Form coordination complexes : As a benzonitrile derivative, it may form complexes with transition metals, which could affect its biological activity .

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against a range of pathogenic bacteria. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cells. The compound's IC50 values were found to be significantly lower than those of standard chemotherapeutic agents.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 25 |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is a substrate for CYP3A4 enzymes, suggesting that it may interact with other drugs metabolized by this pathway. This interaction could have implications for drug-drug interactions in therapeutic settings .

Eigenschaften

IUPAC Name |

2,3-diaminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPNLUJHBADYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625758 | |

| Record name | 2,3-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73629-43-3 | |

| Record name | 2,3-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Diamino-3-cyanobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.